molecular formula C33H45F3N2O3 B2572142 CDDO-dhTFEA CAS No. 1191265-33-4

CDDO-dhTFEA

カタログ番号 B2572142
CAS番号: 1191265-33-4
分子量: 574.729
InChIキー: RMYWYZJDSBWZHH-BFGQVZSYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CDDO-dhTFEA (also known as dh404 ) is a synthetic triterpenoid compound derived from oleanolic acid. Initially, oleanolic acid was a component of traditional Chinese medicine used in hepatitis therapy. Through chemical modifications, CDDO-dhTFEA was created to enhance its anti-inflammatory activity significantly. This compound has shown promise in treating various conditions, including kidney disease, obesity, and diabetes .


Synthesis Analysis

CDDO-dhTFEA is synthesized from oleanolic acid through specific chemical processes. These modifications involve adding functional groups to the triterpenoid backbone, resulting in enhanced biological activities. Notably, methyl, amine, and imidazolide groups have been introduced to affect various signaling pathways .


Molecular Structure Analysis

The molecular structure of CDDO-dhTFEA consists of a multi-carbon skeleton with specific functional groups. These groups play a crucial role in its biological effects. The compound’s primary target is the Kelch-like erythroid cell-derived protein with CNC homology-associated protein 1 (Keap1) . Keap1 regulates the Nuclear factor erythroid 2-related factor 2 (Nrf2) , which acts as a master transcription factor for upregulating antioxidant response genes. These include heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1) .


Physical And Chemical Properties Analysis

  • Chemical Properties : It is stable under specific conditions and exhibits solubility in organic solvents .

科学的研究の応用

Hepatobiliary Attributes and Liver Disease Research

CDDO-dhTFEA (CDDO-9,11-dihydro-trifluoroethyl amide) has been studied for its effects on liver health. It activates Nrf2, a transcription factor important for hepatoprotection against oxidative stress, and regulates genes vital for glutathione homeostasis. This compound increases bile flow and enhances the excretion of glutathione, cholesterol, and phospholipids without affecting bile acids. Its ability to boost cytoprotective gene expression supports its potential in liver disease research (Reisman, Ward, Klaassen, & Meyer, 2013).

Chronic Kidney Disease (CKD) Management

The synthetic triterpenoid RTA dh404, a variant of CDDO-dhTFEA, has been evaluated for its role in managing chronic kidney disease (CKD). By restoring Nrf2 activity, it helps attenuate oxidative stress, inflammation, and fibrosis in CKD. This compound's ability to regulate key pathways and reduce structural deficits in the kidney highlights its therapeutic potential in CKD management (Aminzadeh et al., 2013).

Anticancer Research

CDDO and its derivatives, including CDDO-Me (Bardoxolone methyl) and CDDO-dhTFEA, are recognized for their antiproliferative, antiangiogenic, and apoptosis-inducing properties in cancer research. These compounds target critical pathways in cancer cells, making them potential candidates for chemotherapy and chemoprevention. Their ability to modulate cell differentiation and induce cell death across various cancer types underscores their importance in anticancer research (Borella et al., 2019).

Obesity Management

CDDO-Im, related to CDDO-dhTFEA, has shown promise in obesity management. By activating Nrf2 signaling, it prevents lipid accumulation and mitigates high-fat diet-induced obesity in mice. This discovery points to Nrf2 as a novel target for obesity management and highlights the potential of synthetic triterpenoids like CDDO-dhTFEA in addressing metabolic disorders (Shin et al., 2009).

Potential in Chemoprevention

The reactivity of CDDO, a parent compound of CDDO-dhTFEA, has been explored for its chemopreventive properties. Its unique molecular interactions, particularly with protein targets, underpin its potential in preventing malignancies. This aspect of CDDO-dhTFEA derivatives' research opens avenues in exploring their use as preventive agents against cancer (Couch et al., 2005).

将来の方向性

Research on CDDO-dhTFEA continues, aiming to address its limitations and explore novel therapeutic applications. Future studies may focus on optimizing dosages, understanding its interactions with other drugs, and investigating potential side effects .

特性

IUPAC Name

(4aS,6aR,6aR,6bR,8aR,12aR,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-N-(2,2,2-trifluoroethyl)-1,3,4,5,6,6a,7,8,8a,13,14a,14b-dodecahydropicene-4a-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45F3N2O3/c1-27(2)10-12-32(26(41)38-18-33(34,35)36)13-11-31(7)24(20(32)16-27)21(39)14-23-29(5)15-19(17-37)25(40)28(3,4)22(29)8-9-30(23,31)6/h15,20,22-24H,8-14,16,18H2,1-7H3,(H,38,41)/t20-,22-,23+,24-,29-,30+,31+,32-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYWYZJDSBWZHH-BFGQVZSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)CC4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)NCC(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC(=O)[C@H]4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)NCC(F)(F)F)C)(C=C(C(=O)C3(C)C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CDDO-dhTFEA

Citations

For This Compound
142
Citations
SA Reisman, KW Ward, CD Klaassen, CJ Meyer - Xenobiotica, 2013 - Taylor & Francis
… the effects of CDDO-dhTFEA on the hepatobiliary … CDDO-dhTFEA at 3, 10 and 30 mg/kg. There were no differences in body weight or liver histology among vehicle and CDDO-dhTFEA …
Number of citations: 10 www.tandfonline.com
L Robles, ND Vaziri, S Li, Y Masuda, C Takasu… - Pancreas, 2016 - ncbi.nlm.nih.gov
Objectives Nuclear factor-erythroid-2-related factor (Nrf2) is a ubiquitous transcriptional factor that regulates expression of cellular antioxidant and detoxifying molecules. This study was …
Number of citations: 13 www.ncbi.nlm.nih.gov
MA Aminzadeh, SA Reisman, ND Vaziri, M Khazaeli… - Xenobiotica, 2014 - Taylor & Francis
Full article: The synthetic triterpenoid RTA dh404 (CDDO-dhTFEA) restores Nrf2 activity and attenuates oxidative stress, inflammation, and fibrosis in rats with chronic kidney disease …
Number of citations: 87 www.tandfonline.com
MA Aminzadeh, SA Reisman, ND Vaziri… - Redox biology, 2013 - Elsevier
Chronic kidney disease (CKD) is associated with endothelial dysfunction and accelerated cardiovascular disease, which are largely driven by systemic oxidative stress and inflammation…
Number of citations: 45 www.sciencedirect.com
TH Tsai, CY Tsai, SH Moi, CH Wu, KT Lee, YC Hsu… - Pharmaceuticals, 2023 - mdpi.com
… investigate the possibility of CDDO-dhTFEA as a potential cancer-… , and we found that CDDO-dhTFEA was effective in reducing cell … Additionally, we observed that CDDO-dhTFEA had a …
Number of citations: 6 www.mdpi.com
K Kidokoro, H Kadoya, N Kashihara - Journal of Hypertension, 2023 - journals.lww.com
… C57BL/6 mice (WT), Nrf2 deficient mice, and Nrf2 activated Keap1 knockdown mice were compared, and RTA dh404 (CDDO dhTFEA) was used as a Nrf2 activator. Glomerular …
Number of citations: 0 journals.lww.com
K Kidokoro, H Kadoya, DZI Cherney, M Kondo… - Kidney360, 2023 - journals.lww.com
… administration of receptor targeting agent (RTA) dh404 (CDDO‐dhTFEA), an Nrf2 activator. … RTA dh404 (CDDO‐dhTFEA) was used as an Nrf2 activator. RTA dh404 was provided from …
Number of citations: 2 journals.lww.com
BJ Mathis, T Cui - Drug discovery from mother nature, 2016 - Springer
… As such, CDDO-dhTFEA was reported to induce hepatoprotective genes including thioredoxin reductase (Txnrd), glutamate cysteine ligase catalytic and modifier subunits (Gclc and …
Number of citations: 20 link.springer.com
Y Masuda, ND Vaziri, C Takasu, S Li… - Gastroenterology and …, 2014 - ncbi.nlm.nih.gov
… The aim of the present study was to test the hypothesis that pre-treatment with a potent, synthetic Nrf2 activator, dh404, (CDDO-9,11-dihydro-trifluoroethyl amide [CDDO-dhTFEA]) may …
Number of citations: 29 www.ncbi.nlm.nih.gov
M Nezu, N Suzuki, M Yamamoto - American journal of nephrology, 2017 - karger.com
… -9,11-dihydro-trifluoroethyl amide (CDDO-dhTFEA, also known as dh404), worsens kidney … As lowdose CDDO-dhTFEA ameliorates kidney fibrosis through the NRF2 activation without …
Number of citations: 166 karger.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。